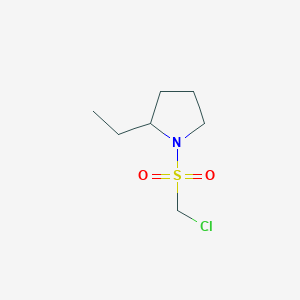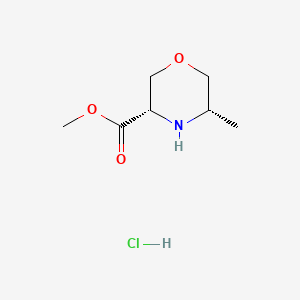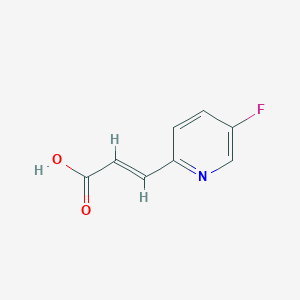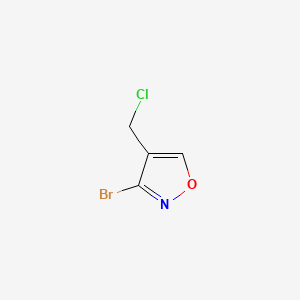![molecular formula C15H17BrN2O4 B13492315 1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, an oxolane moiety, and a diazinane-dione structure, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of a phenyl precursor. The oxolane moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the diazinane-dione ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and oxolane moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The diazinane-dione structure may play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-[(oxolan-3-yl)methoxy]aniline: Shares the brominated phenyl and oxolane moieties but lacks the diazinane-dione structure.
4-hydroxy-2-quinolones: Contains a quinolone ring system with similar biological activities.
Imidazole derivatives: Features a different heterocyclic structure but exhibits comparable chemical reactivity and biological properties.
Uniqueness
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is unique due to its combination of a brominated phenyl ring, oxolane moiety, and diazinane-dione structure. This distinct arrangement of functional groups contributes to its specific chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H17BrN2O4 |
|---|---|
Poids moléculaire |
369.21 g/mol |
Nom IUPAC |
1-[5-bromo-2-(oxolan-3-ylmethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN2O4/c16-11-1-2-13(22-9-10-4-6-21-8-10)12(7-11)18-5-3-14(19)17-15(18)20/h1-2,7,10H,3-6,8-9H2,(H,17,19,20) |
Clé InChI |
WKFRCVAMWOKKQC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COC2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)



![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)


